molecular formula C17H16ClFO B1327791 3-(3-Chloro-5-fluorophenyl)-2',3'-dimethylpropiophenone CAS No. 898750-64-6

3-(3-Chloro-5-fluorophenyl)-2',3'-dimethylpropiophenone

Cat. No.: B1327791
CAS No.: 898750-64-6
M. Wt: 290.8 g/mol
InChI Key: AFWQZVBPUGRTFQ-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)-2',3'-dimethylpropiophenone is a substituted propiophenone derivative featuring a phenyl ring with 3-chloro and 5-fluoro substituents and a second aromatic ring (propiophenone moiety) bearing 2'- and 3'-methyl groups. This structure combines electron-withdrawing halogens (Cl, F) and electron-donating methyl groups, influencing its physicochemical and reactivity profiles.

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-(2,3-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-4-3-5-16(12(11)2)17(20)7-6-13-8-14(18)10-15(19)9-13/h3-5,8-10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWQZVBPUGRTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644954
Record name 3-(3-Chloro-5-fluorophenyl)-1-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-64-6
Record name 3-(3-Chloro-5-fluorophenyl)-1-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-2’,3’-dimethylpropiophenone typically involves the use of propargyl bromides and aldehydes. A common method includes a Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes . This method is known for its high chemo-selectivity and compatibility with a broad range of substrates.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of scalable reactions such as the Cu-catalyzed, Mn-mediated propargylation suggests potential for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-2’,3’-dimethylpropiophenone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include propargyl bromides, aldehydes, and various metal catalysts such as copper and manganese . The conditions often involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the propargylation reaction can yield homopropargyl alcohols and allenyl alcohols .

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)-2’,3’-dimethylpropiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3-(3-Chloro-5-fluorophenyl)-2’,3’-dimethylpropiophenone involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Reactivity Insights :

  • Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring increase the electrophilicity of the ketone, facilitating nucleophilic additions. Conversely, electron-donating groups (e.g., CH₃) may stabilize intermediates in hydrogenation reactions .
  • Steric hindrance from 2',3'-dimethyl groups in the target compound likely slows hydrogenation compared to less hindered analogs like 3'-chloroacetophenone, which showed higher reactivity in catalytic hydrogenation studies .

Physicochemical Properties

Key data for the target compound and analogs (experimental or predicted):

Compound Name LogP PSA (Ų) Notes
This compound ~5.0* ~17.1* High LogP indicates lipophilicity, favoring membrane permeability. Low PSA suggests limited hydrogen-bonding capacity.
3-(3-Chloro-5-fluorophenyl)-1-(3-chlorophenyl)propan-1-one 4.948 17.07 Similar substituents yield comparable LogP/PSA; additional Cl may slightly increase LogP.
3-(4-Bromophenyl)-4'-fluoropropiophenone ~5.2 ~13.5 Bromine’s hydrophobicity elevates LogP; fluorine reduces PSA.

*Estimated based on structural analogs .

Reactivity in Catalytic Hydrogenation

Evidence from analogous acetophenones reveals substituent-dependent reactivity:

  • 3'-Chloroacetophenone: Achieved efficient hydrogenation due to balanced electronic and steric effects .
  • 2'-Chloro-/4'-Chloroacetophenones: Lower reactivity attributed to steric hindrance (2'-Cl) or electronic deactivation (4'-Cl) .
  • 2,2-Dimethylpropiophenone: Required prolonged reaction times for hydrogenation, suggesting steric challenges from geminal methyl groups .

Biological Activity

3-(3-Chloro-5-fluorophenyl)-2',3'-dimethylpropiophenone, also known by its CAS number 898750-64-6, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H16ClF
  • Molecular Weight : 290.76 g/mol
  • Density : 1.177 g/cm³
  • Boiling Point : 412.4ºC at 760 mmHg
  • Flash Point : 203.2ºC
  • Refractive Index : 1.56

These properties suggest a stable compound with potential applications in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of chlorine and fluorine substituents is particularly noteworthy, as they can enhance biological activity through various mechanisms.

  • Anticancer Activity :
    • The compound has been studied for its inhibitory effects on specific kinases involved in cancer progression. For instance, similar compounds have shown significant inhibition of cyclin-dependent kinases (CDK) and tropomyosin receptor kinase A (TRKA), which are crucial in cell cycle regulation and cancer cell proliferation.
    • In vitro studies demonstrated that compounds with similar structures achieved growth inhibition percentages (GI%) ranging from 43.9% to over 110% across various cancer cell lines, indicating potent anticancer properties .
  • Anti-inflammatory Effects :
    • The anti-inflammatory activity of related compounds has been linked to their ability to inhibit nitric oxide (NO) production in macrophages. Compounds exhibiting IC50 values in the range of 10–20 µM were found effective in suppressing pro-inflammatory cytokines .
  • Antimicrobial Activity :
    • Similar diarylpentanoids have demonstrated moderate antibacterial activity against resistant strains such as E. cloacae and S. typhi, showcasing the potential for developing new antimicrobial agents .

Case Studies and Research Findings

A selection of studies highlights the biological activity of compounds structurally related to this compound:

StudyCompoundActivityIC50/Effect
Selvekumar et al., 2010Various DiarylpentanoidsAntibacterialIZ = 10–20 mm against S. typhi
Recent Study on CDK InhibitorsPyrazolo[1,5-a]pyrimidinesAnticancerGI% = 43.9–112% across cell lines
NO Inhibition StudyVarious CompoundsAnti-inflammatoryIC50 = 10–20 µM

Structure-Activity Relationship (SAR)

The biological activity of halogenated compounds often correlates with their structural features:

  • Chlorine and fluorine substituents can significantly enhance lipophilicity and receptor binding affinity.
  • Modifications in the phenyl ring structure influence the potency against specific biological targets, such as CDK and TRKA.

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